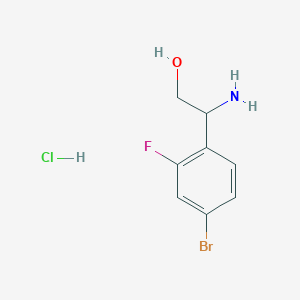

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18033257

Molecular Formula: C8H10BrClFNO

Molecular Weight: 270.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClFNO |

|---|---|

| Molecular Weight | 270.52 g/mol |

| IUPAC Name | 2-amino-2-(4-bromo-2-fluorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |

| Standard InChI Key | TVKVZGKICVQGDU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(CO)N.Cl |

Introduction

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrClFNO and a molecular weight of approximately 270.52 g/mol. This compound is notable for its unique structural properties, including both bromo and fluoro substituents on the aromatic ring, which confer distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-bromo-2-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to an alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Activity and Research Applications

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride has been studied for its potential biological activities, particularly in pharmacological contexts. It exhibits antimicrobial and anticancer properties, making it of interest for drug development. The compound's ability to interact with specific molecular targets allows it to modulate biological pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol | Similar halogen substitutions; potential for similar biological activity | Contains a bromo and a fluoro substituent but in different positions |

| 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride | Different functional group; used as an intermediate in synthesis | Contains a carbonyl group instead of an alcohol |

| 3-Bromo-4-fluoroaniline | Simpler amino-substituted phenyl compound; serves different synthetic purposes | Lacks the ethanolamine backbone |

| 3-Bromo-5-fluorobenzaldehyde | Precursor for synthesis; contains similar halogens but different functional groups | Contains an aldehyde group |

Potential Applications in Drug Development

The unique combination of functional groups in 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol hydrochloride enhances its value in various research and industrial applications. Its potential biological activities make it a candidate for further investigation in drug development, particularly in the areas of antimicrobial and anticancer therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume